1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Reactive Mesogen Polymer-Stabilized Liquid Crystal Click Chemistry

1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1) is a monofluorinated p-terphenyl derivative bearing a terminal 3-butenyl alkenyl chain. It belongs to the class of laterally fluorinated terphenyl liquid crystal (LC) intermediates, specifically those possessing an alkenyl moiety.

Molecular Formula C24H23F
Molecular Weight 330.4 g/mol
CAS No. 825633-86-1
Cat. No. B12079375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene
CAS825633-86-1
Molecular FormulaC24H23F
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC=C)F
InChIInChI=1S/C24H23F/c1-3-5-6-19-9-13-21(14-10-19)23-16-15-22(17-24(23)25)20-11-7-18(4-2)8-12-20/h3,7-17H,1,4-6H2,2H3
InChIKeyKVQLBDZLXXYIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1): Chemical Class and Procurement Baseline


1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1) is a monofluorinated p-terphenyl derivative bearing a terminal 3-butenyl alkenyl chain. It belongs to the class of laterally fluorinated terphenyl liquid crystal (LC) intermediates, specifically those possessing an alkenyl moiety. The compound has the molecular formula C24H23F and a molecular weight of 330.44 g/mol. Its structure features a central 2-fluorophenyl ring, a 4-ethylphenyl substituent, and a 4-(3-butenyl)phenyl group, making it a key reactive mesogen for advanced LC formulations and polymer-stabilized systems.

Why Generic Substitution Fails for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1)


Direct substitution of 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene with its saturated alkyl analog, such as 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), is not functionally equivalent. The terminal 3-butenyl alkenyl chain provides a critical reactive handle for post-synthetic polymerization, cross-linking, or thiol-ene chemistry, which is entirely absent in the saturated butyl derivative. This reactive functionality is essential for creating polymer-stabilized liquid crystal (PSLC) or polymer-dispersed liquid crystal (PDLC) architectures, where the compound acts as both a mesogenic unit and a polymerizable monomer. In contrast, the saturated analog can only function as a passive LC component and cannot participate in network formation, fundamentally limiting its application in next-generation adaptive optics, smart windows, and flexible displays.

Quantitative Differentiation Evidence for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1) Against Comparators


Reactive Alkenyl Functionality vs. Saturated Alkyl Analog

The target compound contains a terminal 3-butenyl alkene group, enabling covalent incorporation into polymer networks. In contrast, the closest saturated analog, 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), lacks this site of unsaturation. This structural difference is quantified by the number of reactive sites: the target compound possesses one polymerizable C=C bond per molecule, while the comparator possesses zero. This enables thiol-ene or radical-initiated polymerization, a capability absent in the saturated analog.

Reactive Mesogen Polymer-Stabilized Liquid Crystal Click Chemistry

Lateral Fluorine Substitution Pattern and Dielectric Anisotropy

Laterally fluorinated terphenyls exhibit negative dielectric anisotropy (Δε < 0) suitable for vertical alignment (VA) display modes. The target compound, with a single fluorine atom at the 2'-position, is predicted to show Δε ≈ -2 to -4 based on class-level data for analogous monofluorinated terphenyls with terminal alkenyl chains. In contrast, non-fluorinated terphenyl analogs (e.g., 4-ethyl-4''-(3-butenyl)-1,1':4',1''-terphenyl) would display near-zero or slightly positive Δε.

Dielectric Anisotropy VA-LCD Lateral Fluoro Substitution

Clearing Point (TNI) Modulation via Terminal Alkenyl Chain

Introduction of a terminal alkenyl chain in terphenyl mesogens is known to increase the clearing point (TNI) relative to saturated alkyl analogs due to enhanced conjugation and rigidity. For the target compound, a TNI value of ~180–200°C is anticipated based on extrapolation from structurally similar compounds in the patent literature. The saturated comparator (CAS 825633-75-8) typically exhibits a lower TNI by approximately 10–20°C.

Nematic-Isotropic Transition Clearing Point LC Phase Stability

Rotational Viscosity (γ1) Modification

The terminal alkenyl chain is known to lower rotational viscosity (γ1) compared to a saturated alkyl chain of the same length, due to reduced van der Waals interactions. The target compound is predicted to exhibit γ1 ≈ 100–150 mPa·s (extrapolated), while the butyl analog is expected to show γ1 ≈ 120–180 mPa·s. This difference can translate into faster electro-optic switching times, as response time (τ) is linearly proportional to γ1.

Rotational Viscosity Response Time LC Dynamics

Commercial Purity and Supply Consistency

The target compound is commercially available from multiple suppliers at research-grade purity typically ≥95% (HPLC). In contrast, the saturated analog (CAS 825633-75-8) is less widely stocked and often requires custom synthesis, leading to longer lead times and potential purity variability. Consistent supply with defined purity specifications reduces batch-to-batch variation in experimental LC formulations.

HPLC Purity Procurement Specification Research-Grade Supply

High-Value Application Scenarios for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-86-1)


Reactive Mesogen in Polymer-Stabilized Liquid Crystal (PSLC) Films

The terminal 3-butenyl group enables covalent integration into polymer networks during photopolymerization, making the target compound an ideal reactive mesogen for PSLC smart windows, holographic gratings, and tunable lenses. Its predicted negative dielectric anisotropy further aligns with vertical-alignment PSLC architectures.

High-Temperature LC Formulations for Automotive and Avionics Displays

The anticipated elevated clearing point (TNI ~180–200°C) and the fluorine-induced negative Δε render this compound suitable for formulating VA-mode LC mixtures that must operate reliably at high ambient temperatures, such as in automotive dashboards and aerospace instrumentation.

Fast-Response Electro-Optic Shutters and LC Displays

The lower rotational viscosity (predicted γ1 ~100–150 mPa·s) compared to saturated alkyl analogs directly translates into faster switching speeds. This property is critical for time-sequential color displays, field-sequential color LC systems, and optical communication devices.

Building Block for Thiol-Ene Click Chemistry Platforms

The terminal alkene is ideally suited for thiol-ene chemistry, enabling the facile attachment of functional groups (e.g., silanes for surface anchoring or dyes for fluorescence) without compromising the mesogenic core. This expands its utility beyond traditional LC applications into functional organic materials.

Quote Request

Request a Quote for 1-(4-but-3-enylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.